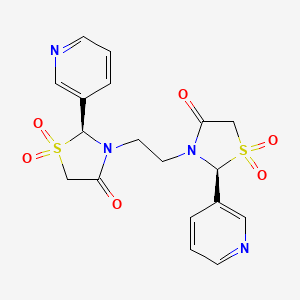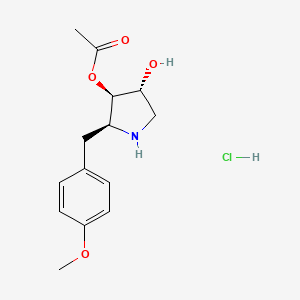
1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride is a complex organic compound with a unique tricyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride involves several steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the hydroxymethyl and amino groups. The final step involves the formation of the chloride salt. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it is used in industrial processes for the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-(2-((Hydroxymethyl)amino)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride can be compared to other tricyclic compounds, such as adamantane derivatives. While both types of compounds share a similar core structure, the presence of the hydroxymethyl and amino groups in this compound imparts unique chemical properties and reactivity. This makes it distinct from other tricyclic compounds and highlights its versatility in various applications .
Propriétés
Numéro CAS |
67508-69-4 |
|---|---|
Formule moléculaire |
C9H18ClN5O2 |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
N-(hydroxymethyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)acetamide;chloride |
InChI |
InChI=1S/C9H17N5O2.ClH/c15-2-10-9(16)1-14-6-11-3-12(7-14)5-13(4-11)8-14;/h15H,1-8H2;1H |
Clé InChI |
ZMVVPTPRCBYVHC-UHFFFAOYSA-N |
SMILES canonique |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)NCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


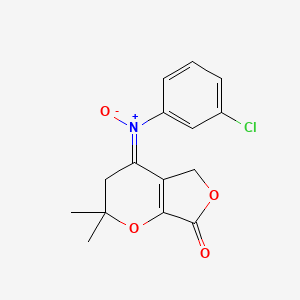
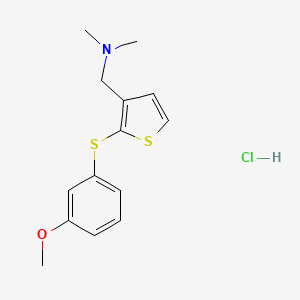
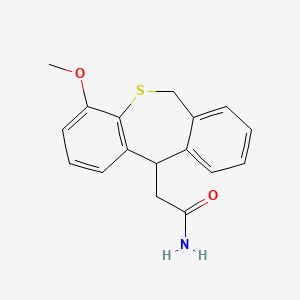
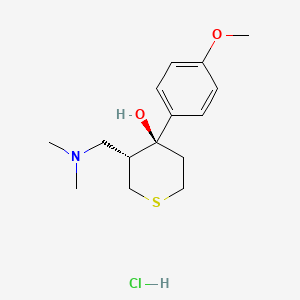
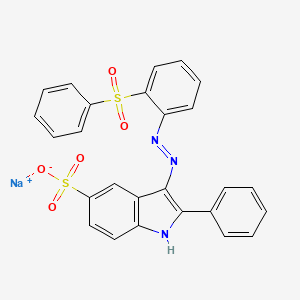
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
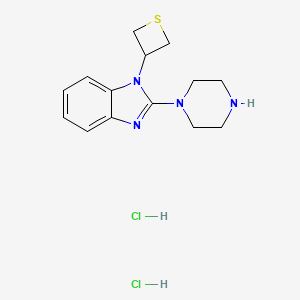

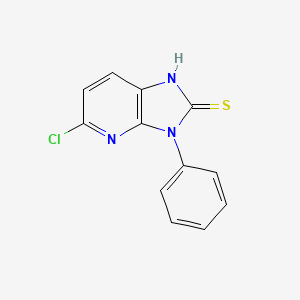

![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
